molecular formula C14H12Cl2N2S B5532436 1-benzyl-3-(3,4-dichlorophenyl)thiourea CAS No. 66843-82-1

1-benzyl-3-(3,4-dichlorophenyl)thiourea

Cat. No.: B5532436
CAS No.: 66843-82-1
M. Wt: 311.2 g/mol
InChI Key: RYSFCOZXQAKNIQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,4-dichlorophenyl)thiourea is an organic compound with the molecular formula C 14 H 12 Cl 2 N 2 S and a molecular weight of 311.24 g/mol . Its CAS Registry Number is 66843-82-1 . As a thiourea derivative, it features a benzyl group and a 3,4-dichlorophenyl group attached to a thiocarbonyl core, a structure that is of significant interest in medicinal chemistry and chemical biology research. Thiourea derivatives are extensively studied for their diverse biological activities and are valuable intermediates in organic synthesis. Researchers investigate this compound for its potential as a scaffold in the development of enzyme inhibitors and receptor ligands, owing to its hydrogen-bonding capabilities and molecular geometry. The presence of the dichlorophenyl group enhances its lipophilicity, which can influence its behavior in biological systems. This product is intended For Research Use Only and is not for human consumption, diagnostic use, or any other personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(3,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2S/c15-12-7-6-11(8-13(12)16)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSFCOZXQAKNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985455
Record name N'-Benzyl-N-(3,4-dichlorophenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66843-82-1
Record name Thiourea, N-(3,4-dichlorophenyl)-N'-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066843821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Benzyl-N-(3,4-dichlorophenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Advanced Characterization of 1 Benzyl 3 3,4 Dichlorophenyl Thiourea

Established Synthetic Pathways for 1-benzyl-3-(3,4-dichlorophenyl)thiourea

The formation of the thiourea (B124793) backbone in this compound is typically achieved through reactions that create the N-C(S)-N linkage. The most prevalent methods involve nucleophilic attack by an amine on a suitable thiocarbonyl-containing electrophile.

Nucleophilic substitution is a fundamental reaction class for synthesizing thioureas. In this context, an amine acts as the nucleophile, and its lone pair of electrons attacks the electrophilic carbon atom of a thiocarbonyl group. nih.gov The reaction of primary amines with highly electrophilic carbon-sulfur sources like carbon disulfide or thiophosgene (B130339) is a common pathway. bohrium.comnih.gov The reaction with carbon disulfide, for instance, proceeds through the initial formation of a dithiocarbamate (B8719985) salt, which can then be converted to an isothiocyanate intermediate that subsequently reacts with another amine molecule. nih.gov This approach allows for the formation of unsymmetrical thioureas.

The most direct and widely used method for preparing 1,3-disubstituted thioureas is the reaction between an amine and an isothiocyanate. nih.govchemrxiv.org This reaction involves the nucleophilic addition of the amine's nitrogen atom to the central carbon atom of the isothiocyanate group (-N=C=S). nih.gov The high electrophilicity of the isothiocyanate carbon makes it an excellent substrate for this transformation. nih.gov

For the specific synthesis of this compound, two primary isothiocyanate-mediated routes are feasible:

Route A: The reaction of benzylamine (B48309) with 3,4-dichlorophenyl isothiocyanate.

Route B: The reaction of 3,4-dichloroaniline (B118046) with benzyl (B1604629) isothiocyanate.

Research has demonstrated the efficacy of these types of reactions. For instance, the synthesis of 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea was successfully achieved by reacting 3,4-dichlorophenyl isothiocyanate with 3-(trifluoromethyl)aniline. nih.gov Similarly, the synthesis of the analogue 1-benzyl-3-phenylthiourea (B182860) involves adding phenylmethanamine (benzylamine) to isothiocyanatobenzene. mdpi.com Another relevant synthesis involves reacting 3,4-dichloroaniline with benzoyl isothiocyanate to form N-(3,4-dichlorophenyl)-N'-benzoyl-thiourea, showcasing the reactivity of the 3,4-dichloroaniline nucleophile. google.com These examples underscore the robustness of the isothiocyanate-amine condensation reaction for creating specifically substituted thiourea derivatives.

Table 1: Examples of Reaction Conditions for Thiourea Synthesis via Isothiocyanate Route

Reactant 1 Reactant 2 Solvent Conditions Product Reference
Phenylmethanamine Isothiocyanatobenzene Benzene (B151609) Stirring for 4 hours, then recrystallization from hot ethanol (B145695) 1-benzyl-3-phenylthiourea mdpi.com
3,4-dichloroaniline Benzoyl isothiocyanate Acetone Addition over 1 hour, gradual precipitation N-(3,4-dichlorophenyl)-N'-benzoyl-thiourea google.com
3,4-dichlorophenyl isothiocyanate 3-(trifluoromethyl)aniline Acetonitrile Reflux for 2 hours 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea nih.gov

This table presents data from syntheses of analogous compounds to illustrate common reaction parameters.

Other novel methods include using bench-stable solid reagents like (Me₄N)SCF₃ as a source for the thiocarbonyl group, which reacts with primary amines to form isothiocyanates under mild conditions. bohrium.com Mechanochemical synthesis, using ball-milling to conduct reactions in a solvent-free manner, has also been successfully applied to the synthesis of thioureas from amines and isothiocyanates or their synthetic equivalents. nih.gov Furthermore, heterogeneous catalysts, such as ZnO/Al₂O₃ composites, have been employed for the synthesis of symmetrical N,N'-disubstituted thioureas from amines and carbon disulfide, offering advantages in terms of catalyst reusability. acs.org

Spectroscopic and Analytical Techniques for Structural Elucidation

The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic methods. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected. The N-H stretching vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹. mdpi.commdpi.com The C-N stretching vibrations coupled with N-H bending modes (thioamide II band) often appear in the 1500-1570 cm⁻¹ range. The thiocarbonyl (C=S) stretching vibration is a key indicator for thiourea compounds. Due to coupling effects, it can appear over a broad range, but characteristic bands are often found around 1240 cm⁻¹ and 840 cm⁻¹. mdpi.commdpi.comresearchgate.net Aromatic C-H and C=C stretching vibrations will also be present.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference
N-H Stretching 3100 - 3400 mdpi.commdpi.com
C-H (Aromatic) Stretching 3000 - 3100 General
C-H (Aliphatic, CH₂) Stretching 2850 - 2960 General
C=C (Aromatic) Stretching 1450 - 1600 mdpi.com
C-N / N-H Stretching / Bending ~1540 mdpi.com

This table is based on data from analogous thiourea compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display several distinct signals. The two N-H protons are expected to appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration. mdpi.com The methylene (B1212753) (CH₂) protons of the benzyl group would likely appear as a doublet around δ 4.3-5.3 ppm, coupled to the adjacent N-H proton. nih.govrsc.org The aromatic protons on the benzyl and 3,4-dichlorophenyl rings would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, showing complex splitting patterns due to spin-spin coupling. mdpi.comresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Predicted Chemical Shift (δ, ppm) Notes
N-H (Thiourea) Broad Singlet (br s) Variable (e.g., 9.0-11.0) Chemical shift is solvent and concentration dependent. nih.govmdpi.com
Aromatic-H (Dichlorophenyl ring) Multiplet (m) ~7.3 - 7.8 Complex pattern due to substitution. researchgate.net
Aromatic-H (Benzyl ring) Multiplet (m) ~7.2 - 7.5 Signals for ortho, meta, and para protons. rsc.org

This table provides predicted values based on data from analogous compounds.

¹³C NMR Spectroscopy:mdpi.comspectrabase.commdpi.comresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=S (Thiocarbonyl) ~175 - 185 Key diagnostic peak for the thiourea group. mdpi.comspectrabase.com
Aromatic C (ipso, attached to N) ~135 - 140 Deshielded due to attachment to nitrogen.
Aromatic C (ipso, attached to Cl) ~130 - 135 Deshielded due to attachment to chlorine.
Aromatic C-H ~124 - 130 Multiple signals expected for the different aromatic carbons. mdpi.com

This table provides predicted values based on data from analogous compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

For a related compound, N-(3,4-dichlorophenyl)thiourea , mass spectrometry revealed a molecular ion peak (M+) at an m/z of 220, corresponding to its molecular weight, with a relative intensity of 90%. nih.gov Other significant fragments were observed at m/z 187, 178, and 161 (the base peak at 98% intensity). nih.gov

For this compound, the expected molecular ion [M]+ would have a specific m/z value based on its chemical formula (C₁₄H₁₂Cl₂N₂S). HRMS would be able to confirm this formula with high precision, typically to within a few parts per million (ppm), providing unambiguous identification of the compound.

Table 1: Illustrative Mass Spectrometry Data for a Related Thiourea Derivative

Compound NameMolecular FormulaMass-to-Charge Ratio (m/z) of Molecular Ion [M]+Key Fragment Ions (m/z)
N-(3,4-dichlorophenyl)thiourea nih.govC₇H₆Cl₂N₂S220187, 178, 161

This table presents experimental data for a related compound to illustrate the type of results obtained from Mass Spectrometry.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's chemical formula. This comparison is crucial for verifying the purity and empirical formula of the synthesized compound.

For a series of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives, which are structurally similar to this compound, elemental analysis would be performed to confirm their composition. doi.org For this compound (C₁₄H₁₂Cl₂N₂S), the theoretical elemental composition would be calculated and compared against experimental results. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition for this compound

ElementSymbolAtomic MassMolar Mass ContributionPercentage (%)
CarbonC12.01168.1451.39
HydrogenH1.0112.123.70
ChlorineCl35.4570.9021.67
NitrogenN14.0128.028.56
SulfurS32.0732.079.80
Total 327.25 100.00

This table presents the theoretical data. Experimental values from elemental analysis would be expected to closely match these percentages.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Based on these related structures, it can be anticipated that the crystal structure of this compound would also be stabilized by a network of hydrogen bonds, and the dichlorophenyl and benzyl groups would adopt a specific orientation relative to the thiourea core.

Table 3: Crystallographic Data for a Related N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea (2a)

ParameterValue doi.org
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)10.888(3)
b (Å)10.533(3)
c (Å)28.131(7)
β (°)100.803(5)

This table presents experimental data for a structurally similar compound to illustrate the type of information obtained from X-ray Diffraction analysis.

Advanced Spectroscopic Methods (e.g., UV-Vis, XANES, EXAFS)

Advanced spectroscopic techniques provide further insight into the electronic structure and local atomic environment of a compound.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions between different energy levels. For thiourea derivatives, the UV-Vis spectra typically show absorption bands arising from π → π* and n → π* transitions within the aromatic rings and the thiocarbonyl group. In a study of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives, two main absorption bands were observed, one attributed to transitions within the benzoyl and phenyl rings and another to intermolecular charge transfer interactions from the aromatic groups to the C=O and C=S groups.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful techniques that use synchrotron radiation to probe the local geometric and/or electronic structure around a specific element. For this compound, XANES spectroscopy at the sulfur K-edge could provide information about the oxidation state and coordination environment of the sulfur atom. EXAFS would yield precise information about the bond distances and coordination numbers of the neighboring atoms to the sulfur. These techniques are particularly useful for complex structures and for studying the compound's interaction with other molecules or surfaces. While specific XANES and EXAFS data for this compound are not available, these methods represent advanced approaches for its detailed characterization.

Iii. Theoretical and Computational Investigations of 1 Benzyl 3 3,4 Dichlorophenyl Thiourea

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 1-benzyl-3-(3,4-dichlorophenyl)thiourea, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict various electronic properties. uantwerpen.bedocumentsdelivered.com

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. uantwerpen.be For instance, in related thiourea (B124793) derivatives, the charge transfer characteristics are analyzed through these frontier molecular orbitals. uantwerpen.be

Natural Bond Orbital (NBO) analysis is used to study charge transfer, intramolecular interactions, and the stabilization energy arising from these interactions. curtin.edu.audntb.gov.ua This analysis provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. curtin.edu.audntb.gov.ua The MEP map provides a visual representation of the charge distribution around the molecule.

In an MEP map, regions of negative potential (typically colored red) are associated with electrophilic reactivity, indicating sites that are rich in electrons and susceptible to attack by electrophiles. Conversely, regions of positive potential (blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur and chlorine atoms, and positive potential around the N-H protons, thereby predicting the most probable sites for intermolecular interactions. curtin.edu.audntb.gov.ua

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to predict how a molecule might interact with biological targets and to develop relationships between its structure and activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mechanism.

If this compound were to be investigated for its potential as a therapeutic agent, molecular docking studies would be performed against various protein targets. For example, thiourea derivatives have been docked against receptors like the Farnesoid X receptor and DNA gyrase to assess their inhibitory potential. curtin.edu.audntb.gov.ua The results of docking studies are typically expressed as a binding affinity or docking score, which estimates the strength of the interaction, and visualized to identify key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site of the target protein.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to enhance their desired properties.

A QSAR study on a series of thiourea derivatives including this compound would involve calculating a set of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, and electronic parameters) and correlating them with experimentally determined biological activity. Such models can guide the design of new derivatives with improved bioavailability and reduced toxicity.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like this compound. These simulations are crucial for understanding how the molecule behaves in a biological environment, such as in a solvent or near a protein binding site.

In the context of thiourea derivatives, MD simulations have been employed to explore various aspects of their behavior. For instance, simulations can reveal the stability of different conformers, the dynamics of intramolecular hydrogen bonds, and the interactions with surrounding water molecules. nih.gov The analysis of radial distribution functions (RDFs) from MD trajectories can quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering insights into solvation patterns. nih.gov

A hypothetical MD simulation of this compound could explore the rotational freedom around the single bonds connecting the benzyl (B1604629) and dichlorophenyl groups to the thiourea core. The results would likely indicate preferred orientations that minimize steric hindrance and optimize intramolecular interactions.

Interactive Table: Key Parameters in a Typical MD Simulation for Conformational Analysis

ParameterDescriptionTypical Value/Setting
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent Model A computational model to represent the solvent, typically water.TIP3P, SPC/E
Simulation Time The total time over which the molecular motions are simulated.100 ns - 1 µs or more
Time Step The discrete time interval at which the equations of motion are integrated.1-2 fs
Temperature Control An algorithm to maintain the system at a constant temperature (thermostat).Nosé-Hoover, Berendsen
Pressure Control An algorithm to maintain the system at a constant pressure (barostat).Parrinello-Rahman, Berendsen
Ensemble The statistical ensemble representing the thermodynamic conditions of the simulation.NVT (Canonical), NPT (Isothermal-Isobaric)

In Silico Pharmacokinetic and ADMET Prediction Methodologies

In silico pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methodologies are computational tools that estimate the drug-like properties of a molecule. These predictions are vital for filtering out compounds with unfavorable pharmacokinetic profiles early in the drug discovery pipeline, thus saving time and resources. Various software and web-based tools, such as SwissADME, pkCSM, and Molinspiration, are commonly used for these predictions. biorxiv.orgjppres.com

These tools use quantitative structure-property relationship (QSPR) models, which are mathematical models that relate the chemical structure of a molecule to its physicochemical and biological properties. For a compound like this compound, these predictions can provide estimates for a wide range of properties.

Absorption: This includes predictions of gastrointestinal (GI) absorption, which is crucial for oral bioavailability. biorxiv.org Parameters like the BOILED-Egg model can predict passive GI absorption and blood-brain barrier (BBB) penetration. biorxiv.org

Distribution: Predictions often include the volume of distribution (VDss) and the ability to cross the blood-brain barrier. A low volume of distribution suggests that the drug is primarily confined to the bloodstream, while a high value indicates distribution into tissues. jppres.com

Metabolism: The prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is a key aspect. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: The total clearance and half-life of the compound can be estimated, providing an idea of how long the drug will remain in the body. jppres.com

Toxicity: Various toxicity endpoints can be predicted, including hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to assess the drug-likeness of a compound based on properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. nih.gov

Interactive Table: Predicted ADMET Properties for this compound (Hypothetical Data)

Based on computational models and data from structurally related thiourea derivatives, a hypothetical ADMET profile for this compound can be generated.

Property CategoryParameterPredicted Value/OutcomeInterpretation
Physicochemical Properties Molecular Weight327.24 g/mol Within Lipinski's rule (< 500)
LogP (Lipophilicity)4.5Indicates good lipophilicity, which can favor membrane permeability.
Hydrogen Bond Donors2Within Lipinski's rule (≤ 5)
Hydrogen Bond Acceptors1 (Sulfur)Within Lipinski's rule (≤ 10)
Absorption GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantNoThe compound is not expected to cross the blood-brain barrier. jppres.com
Distribution VDss (Volume of Distribution)LowExpected to be largely confined to the circulatory system. jppres.com
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this enzyme.
Excretion Total Clearance0.5 L/hr/kgModerate rate of clearance from the body.
Toxicity hERG I InhibitorLow ProbabilityLow risk of cardiotoxicity.
HepatotoxicityLow ProbabilityUnlikely to cause liver damage. jppres.com
Ames MutagenicityLow ProbabilityUnlikely to be mutagenic.
Drug-Likeness Lipinski's Rule of Five0 ViolationsGood drug-like properties. nih.gov
Bioavailability Score0.55Indicates good potential for oral bioavailability.

Iv. Biological Activities and Mechanistic Pathways of 1 Benzyl 3 3,4 Dichlorophenyl Thiourea Preclinical Research

Enzyme Inhibitory Potential

Other Relevant Enzyme Targets (e.g., Urease, Carbonic Anhydrase, K-Ras protein, EGFR kinase)

The therapeutic potential of thiourea (B124793) derivatives is often linked to their ability to interact with and inhibit specific enzymes. Research into compounds structurally similar to 1-benzyl-3-(3,4-dichlorophenyl)thiourea has highlighted several key enzyme targets.

Urease: Thiourea derivatives are recognized as a significant class of urease inhibitors. researchgate.net Studies on dipeptides conjugated to a 2,3-dichlorophenyl piperazine moiety and subsequently converted to thiourea derivatives have demonstrated potent urease inhibition. researchgate.net Notably, thiourea conjugates featuring fluorine or chlorine substituents on the phenyl ring showed predominant urease inhibitory activity. researchgate.net This suggests that the 3,4-dichloro-substituted phenyl ring in this compound is a key feature for potential anti-urease activity. Thiourea is often used as a standard for comparison in urease inhibition assays. nih.gov

Carbonic Anhydrase: The potential for thiourea derivatives to act as carbonic anhydrase (CA) inhibitors has also been explored. A study on 1,4-dihydropyrimidinone (DHPM) substituted diaryl urea and thiourea derivatives revealed that these compounds could inhibit human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov Furthermore, research into novel alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates, which are structurally related to thioureas, showed that these compounds can act as effective inhibitors against several human CA isoforms (hCA I, II, VII, and XIII) as well as bacterial CAs. semanticscholar.org

K-Ras and EGFR Kinase: The K-Ras protein and the epidermal growth factor receptor (EGFR) are critical targets in oncology, particularly in colorectal and non-small cell lung cancers. nih.govnih.gov While various inhibitors have been developed to target these pathways, current preclinical research available does not establish a direct inhibitory link between this compound and the K-Ras protein or EGFR kinase. The known inhibitors for these targets belong to different chemical classes. nih.govchemrxiv.org

Antiviral Research Focus

Preclinical research has identified a novel mechanism by which certain thiourea compounds inhibit the replication of Herpes Simplex Virus Type 1 (HSV-1). nih.govnih.gov Unlike antiviral agents that target the replication of viral DNA, this class of inhibitors acts at a later stage in the viral life cycle. nih.govnih.gov The primary mechanism involves the impairment of both the cleavage of large, concatameric viral DNA into individual progeny genomes and the subsequent packaging of this DNA into capsids. nih.govnih.gov This disruption of the encapsidation process effectively prevents the formation of new, infectious virions.

The molecular target for this inhibitory action has been mapped to the HSV-1 UL6 gene. nih.govnih.gov The UL6 gene is one of seven viral genes known to be essential for the DNA packaging process. nih.gov Studies involving the generation of drug-resistant HSV-1 isolates found that resistance was conferred by point mutations within the UL6 gene, leading to single amino acid changes in the corresponding protein. nih.gov This discovery highlights the UL6 gene product as a viable target for the development of new anti-herpesviral therapies. nih.govnih.gov

A review of available preclinical research literature did not yield specific studies on the antiviral mechanisms of this compound against the Hepatitis B Virus (HBV).

A review of available preclinical research literature did not yield specific studies on the mechanisms of action of this compound against the Influenza A virus.

Anticancer Research and Cytotoxic Mechanisms

Thiourea derivatives featuring a 3,4-dichlorophenyl substituent have demonstrated significant cytotoxic activity against a panel of human cancer cell lines in preclinical in vitro studies. nih.gov This class of compounds has shown high potency, particularly against metastatic colon cancer, prostate cancer, and leukemia cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often in the low micromolar range. nih.gov

The 3,4-dichlorophenylthiourea analog was especially potent against the SW620 metastatic colon cancer cell line, exhibiting an IC50 value of 1.5 µM. nih.gov The compound also displayed strong activity against other cancer cell lines, including primary colon cancer (SW480), metastatic prostate cancer (PC3), and chronic myelogenous leukemia (K-562), showing better growth inhibitory profiles than the reference chemotherapeutic agent, cisplatin, in some cases. nih.gov Notably, these thiourea derivatives showed favorable selectivity, being less cytotoxic to normal human keratinocyte (HaCaT) cells. nih.gov

Cancer Cell LineCancer TypeIC50 (µM) of 3,4-dichlorophenylthiourea analog
SW620Metastatic Colon Cancer1.5 ± 0.72
SW480Primary Colon Cancer7.3 ± 1.25
PC3Metastatic Prostate Cancer8.9 ± 3.41
K-562Chronic Myelogenous Leukemia7.0 ± 1.15

The primary mechanism underlying the cytotoxic activity of 3,4-dichlorophenylthiourea derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com Research indicates that these compounds are strong pro-apoptotic agents, capable of triggering cell death pathways in various cancer cell lines. nih.govmdpi.com

The apoptosis-activating effect was particularly pronounced in colon cancer and leukemia cells. nih.govmdpi.com Studies have shown that the 3,4-dichlorophenyl derivative induced a very high percentage of cells to enter late-stage apoptosis or necrosis. nih.govmdpi.com Specifically, treatment with the compound resulted in 95-99% of colon cancer cells (both SW480 and SW620 lines) and 73% of K-562 leukemia cells undergoing late apoptosis. nih.govmdpi.com This potent induction of apoptosis underscores the potential of this molecular scaffold in the development of new anticancer agents. nih.gov

Cancer Cell LineCancer TypePercentage of Cells in Late Apoptosis
SW480Primary Colon Cancer95% ± 1.5%
SW620Metastatic Colon Cancer99% ± 0.8%
K-562Chronic Myelogenous Leukemia73% ± 2.5%

Other Preclinical Biological Activities

Spermicidal Action and Contraceptive Potential

Extensive searches of publicly available scientific literature did not yield specific preclinical research data regarding the spermicidal action or contraceptive potential of this compound. While the broader class of thiourea derivatives has been investigated for various biological activities, specific studies focusing on the effects of this particular compound on sperm motility, viability, or its potential as a contraceptive agent are not presently available in the reviewed databases.

Antiglycation Studies

Similarly, a comprehensive review of scientific literature and preclinical research databases did not reveal any specific studies investigating the antiglycation properties of this compound. The process of glycation, a non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes and its complications.

While some thiourea derivatives have been explored for their potential to inhibit glycation, no data on the in vitro or in vivo antiglycation activity, or the mechanistic pathways of this compound, could be located. Therefore, details on its efficacy in inhibiting the formation of AGEs, such as Nε-(carboxymethyl)lysine (CML), or its impact on protein cross-linking are not available.

V. Structure Activity Relationship Sar Studies of 1 Benzyl 3 3,4 Dichlorophenyl Thiourea and Its Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of thiourea (B124793) derivatives is highly sensitive to the nature and position of substituents on their aryl rings. Modifications can dramatically alter properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect how the molecule interacts with its biological target.

The presence, number, and position of halogen atoms on the aromatic rings of thiourea derivatives are critical determinants of their biological efficacy and selectivity. Halogens, being electron-withdrawing and lipophilic, can significantly influence a compound's ability to cross biological membranes and bind to target proteins.

Research into N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 receptor antagonists revealed that halogenation of the aromatic 'A-region' could enhance antagonism. researchgate.net Specifically, the introduction of halogens at the 2-position of the benzyl (B1604629) group led to improved antagonist activity compared to the non-halogenated parent compound. researchgate.net Further studies have shown that for some series of 1-benzoyl, 3-phenyl-thiourea derivatives, compounds with chloro-substituents displayed prominent activity against various bacterial strains. rsc.org The introduction of an electron-withdrawing group, such as a halogen, at the para-position of the benzene (B151609) ring has been found to be advantageous for enhancing inhibitory activity against certain enzymes like E. coli β-glucuronidase (EcGUS). nih.gov For instance, a compound featuring a 3,4-dichlorophenyl group demonstrated significant in vivo analgesic activity. researchgate.net This suggests that the dichlorophenyl moiety, as seen in the parent compound 1-benzyl-3-(3,4-dichlorophenyl)thiourea, is a key feature for certain biological activities.

Interactive Table: Effect of Halogenation on Biological Activity

Compound Series Halogen Substituent/Position Observed Effect Target/Assay
N-benzylthiourea analogues 2-Halogen Enhanced antagonism TRPV1 Receptor
1-benzoyl, 3-phenyl-thiourea -Cl Prominent antibacterial activity Bacterial Strains
(Thio)urea derivatives para-position Enhanced inhibitory activity E. coli β-glucuronidase

Substitutions on the aryl and alkyl portions of thiourea derivatives play a pivotal role in modulating their biological profiles. The size, lipophilicity, and electronic nature of these groups influence target binding affinity and pharmacokinetic properties.

In studies of N-aryl and N,N'-diaryl substituted thioureas, these compounds have emerged as promising anticancer agents. biointerfaceresearch.com Their effectiveness is often linked to their ability to engage in hydrophobic and π-π interactions within biological targets. biointerfaceresearch.com Modifying the C-region of N-[4-(methylsulfonylamino)benzyl]thiourea analogues with various lipophilic surrogates, such as different arylalkyl and alkyl groups, led to modest changes in binding affinities and antagonist potencies. nih.gov This indicates that while the core structure is important, these substitutions allow for fine-tuning of the activity. nih.gov For example, the 4-t-butylbenzyl group was identified as a highly favorable substituent for strong receptor binding and potent antagonism in one structural series. nih.gov

The optimization of alkyl chains is also a crucial aspect of developing biologically active thioureas. biointerfaceresearch.com For instance, a polyamine analogue of an alkylated bis-thiourea demonstrated antitumor activity by acting as a lysine-specific demethylase inhibitor. biointerfaceresearch.com The nature of the alkyl or aryl group can also influence selectivity. In one study, certain 1-acetyl-3-aryl thioureas showed selective inhibition against acetylcholinesterase, while others were more potent against butyrylcholinesterase, highlighting the impact of the aryl substituent on enzyme selectivity. rsc.org

Interactive Table: Impact of Aryl/Alkyl Substitutions

Compound Series Substitution Biological Target/Activity Key Finding
N-Aryl and N,N'-diaryl thioureas N-aryl, N,N'-diaryl Anticancer Effective inhibition of tumor cell proliferation. biointerfaceresearch.com
N-[4-(methylsulfonylamino)benzyl] thiourea analogues 4-t-butylbenzyl TRPV1 Receptor Antagonism Favorable group for high receptor binding and potency. nih.gov
Alkylated bis-thiourea Polyamine alkyl chain Lysine-specific demethylase Antitumor activity observed. biointerfaceresearch.com

Studies have shown that incorporating moieties like thiazole (B1198619), pyrazole, and pyran can confer promising anticancer properties. mdpi.com The thiazole ring, in particular, is a well-known pharmacophore present in numerous FDA-approved drugs and is recognized for a wide spectrum of biological activities. nih.gov For example, 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea showed a significant inhibitory effect against Gram-positive cocci. nih.gov This demonstrates that combining the dichlorophenyl feature with a heterocyclic ring can yield potent antimicrobial agents. Similarly, attaching a 1H-imidazole moiety to thiourea derivatives has produced promising anti-HIV agents. rsc.orgnih.gov The integration of these heterocyclic systems can increase therapeutic potential by modifying interactions with molecular targets and cellular signaling pathways. mdpi.com

Interactive Table: Influence of Heterocyclic Moieties

Base Structure Integrated Heterocycle Resulting Biological Activity Reference Finding
Thiourea Thiazole, Pyrazole, Pyran Anticancer Confers promising anticancer action. mdpi.com
1-(3,4-Dichlorophenyl)thiourea 1,3-Thiazole Antibacterial (Gram-positive) Significant inhibitory effect observed. nih.gov
Thiourea 1H-Imidazole Anti-HIV Emerged as promising anti-HIV agents. rsc.orgnih.gov

Conformational Analysis and Bioactivity Correlation

Understanding the three-dimensional structure (conformation) of thiourea derivatives and how it relates to their biological activity is a key aspect of modern drug design. Techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking are employed to build these correlations.

QSAR studies aim to link the physicochemical properties of a series of compounds, which are dependent on their conformation, to their biological effects. farmaciajournal.comresearchgate.net The central idea is that variations in chemical structure lead to different biological outcomes. farmaciajournal.com For thiourea derivatives, properties like hydrophobicity (logP) and polar surface area (PSA) are often correlated with their potential to cross biological membranes and reach their target. farmaciajournal.comresearchgate.net Computational tools can predict these properties and help select the most promising compounds for synthesis and testing. researchgate.net

Molecular docking simulations provide insights into the plausible binding mode of a ligand within the active site of a target protein. nih.gov For thiourea derivatives, these studies help to visualize how the molecule interacts with key amino acid residues through hydrogen bonds, hydrophobic interactions, and π-π stacking. biointerfaceresearch.com For example, docking analysis of a potent thiourea-based inhibitor of EcGUS showed strong interactions with specific residues like Asp 163, Tyr 472, and Glu 504, explaining its high affinity. nih.gov Theoretical investigations using methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and understand the electronic properties (e.g., HOMO-LUMO energy levels), which are crucial for reactivity and binding. bohrium.com This combination of computational analysis helps to rationalize the observed SAR and guide further structural modifications.

Design Principles for Optimized Thiourea Derivatives

The culmination of SAR, conformational analysis, and molecular modeling studies is the establishment of clear design principles for creating optimized thiourea derivatives with enhanced activity and better pharmacokinetic profiles.

A primary principle is the strategic use of electron-withdrawing groups, particularly halogens, on the phenyl rings to increase potency. researchgate.netnih.gov The 3,4-dichloro substitution pattern, as found in the parent compound, is often associated with significant biological activity. researchgate.netnih.gov Another key principle involves the modification of the N-benzyl moiety. The nature of the substituent on this benzyl ring, or its replacement with other aryl or alkyl groups, can fine-tune selectivity and affinity for the target. nih.govnih.gov For instance, bulky, lipophilic groups are often favorable for high receptor binding. nih.gov

The integration of heterocyclic scaffolds is a proven strategy to improve both potency and drug-like properties. mdpi.comnih.gov These rings can act as bioisosteres for phenyl groups or introduce new interaction points with the target protein. Finally, a multiparameter optimization approach is essential. This involves balancing potency with pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Computational ADMET analysis can be performed in silico to evaluate drug-likeness and predict potential toxicity issues, ensuring that newly designed compounds have a higher probability of success in later developmental stages. bohrium.com The ultimate goal is to use these principles to create novel compounds that are not only potent but also possess the necessary characteristics for clinical utility. biointerfaceresearch.com

Vi. Coordination Chemistry and Metal Complexes of Thiourea Derivatives

Thiourea (B124793) Derivatives as Ligands in Transition Metal Complexes (e.g., Cu(II), Pt(II))

Thiourea derivatives are highly adaptable ligands capable of coordinating with transition metals in several ways. The primary donor atom is typically the soft sulfur atom of the thiocarbonyl group (C=S). rdd.edu.iqnih.gov However, the nitrogen atoms of the amino groups, and for certain derivatives like N-acylthioureas, the carbonyl oxygen atom, can also participate in bonding. rdd.edu.iqresearchgate.netmdpi.com This multivalency allows them to function as:

Monodentate ligands: Coordinating solely through the sulfur atom. mdpi.comutsa.edu This is a common mode, particularly in complexes with metals like platinum(II) and copper(I). utsa.eduoup.com

Bidentate ligands: Forming a chelate ring by bonding through two donor atoms. Common bidentate modes include (S, N) chelation or (S, O) chelation in N-acylthiourea derivatives. mdpi.commdpi.comeurjchem.com This chelation often enhances the stability of the resulting complex.

Bridging ligands: Linking two or more metal centers, typically through the sulfur atom, to form di- or polynuclear complexes. oup.com

The coordination behavior is influenced by factors such as the substituents on the thiourea nitrogen atoms, the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. oup.comtandfonline.com

With Copper(II) , thiourea derivatives can form various geometries. For instance, square planar Cu(II) complexes can be formed with two deprotonated bidentate acylthiourea ligands. oup.com Dinuclear copper(II) complexes have also been reported where the thiourea acts as both a bridging and a terminal S-donor ligand. oup.com In some cases, Schiff base thiourea ligands can act as tetradentate N, N, O, and S donors to form distorted square-planar Cu(II) complexes. samipubco.com

Platinum(II) complexes with thiourea derivatives have garnered significant interest, partly due to the success of platinum-based anticancer drugs. rsc.org In these complexes, the thiourea ligand can coordinate as a neutral monodentate ligand through the sulfur atom or as a monoanionic or dianionic bidentate ligand through sulfur and nitrogen atoms, forming a stable square planar geometry around the Pt(II) center. mdpi.comeurjchem.com The specific coordination mode can be influenced by the other ligands present, such as phosphines or diamines. mdpi.com

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal-thiourea complexes is generally straightforward. A common method involves the direct reaction of a metal salt, such as a halide or acetate (B1210297) salt, with the thiourea derivative in a suitable solvent like ethanol (B145695) or acetone. nih.govsamipubco.comresearchgate.net The reaction is often carried out at reflux temperature to ensure completion. researchgate.net For some complexes, particularly those involving deprotonated ligands, a base is added to the reaction mixture. mdpi.com The resulting metal complexes often precipitate from the solution and can be purified by recrystallization.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This is a crucial tool for determining the ligand's coordination mode. Coordination through the sulfur atom typically leads to a decrease in the frequency of the C=S stretching vibration and an increase in the C-N stretching frequency, indicating a reduction in the C=S double bond character and an increase in the C-N double bond character. nih.gov The disappearance of N-H stretching bands can indicate deprotonation and coordination through a nitrogen atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the ligand within the complex. For platinum complexes, 31P NMR is valuable when phosphine (B1218219) ligands are present. mdpi.commdpi.com

Electronic Spectroscopy (UV-Vis): This technique provides information about the geometry of the complex and the electronic environment of the metal ion. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. eurjchem.comrsc.org

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry and composition of the synthesized complexes. mdpi.comnih.gov

Biological Activities of 1-benzyl-3-(3,4-dichlorophenyl)thiourea Metal Complexes

While direct research on the biological activities of metal complexes specifically derived from this compound is limited in the available literature, the activities of structurally related compounds provide strong indications of their potential. The 3,4-dichlorophenyl moiety is a known pharmacophore in various biologically active molecules, and complexation with metals is a well-established strategy for enhancing biological efficacy. mdpi.comresearchgate.net

The complexation of thiourea derivatives with metal ions like copper and nickel has been shown to enhance their antimicrobial activity compared to the free ligands. mdpi.comnih.gov Studies on various thiourea derivatives demonstrate that the resulting metal complexes often exhibit lower minimum inhibitory concentrations (MICs) against a range of bacteria and fungi. mdpi.comufba.br

The antimicrobial potential of the 3,4-dichlorophenyl structural motif is also well-documented. For example, S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22), a structurally related isothiourea, has shown significant activity against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. nih.gov Furthermore, other thioureas containing the 3,4-dichlorophenyl group have been investigated for their antitubercular properties. researchgate.net Given these precedents, it is highly probable that metal complexes of this compound would exhibit enhanced and potentially broad-spectrum antimicrobial activity. The chelation could facilitate the transport of the compound into microbial cells, leading to greater efficacy.

Table 1: Antimicrobial Activity of a Structurally Related Isothiourea Derivative

CompoundOrganismActivity (MIC)Reference
S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22)Burkholderia cepacia complexAll isolates inhibited by 64 µg/mL nih.gov
S-(4-chlorobenzyl)isothiourea hydrochloride (C2)Pseudomonas aeruginosaMIC₅₀ = 32 µg/mL nih.gov

Coordination to a metal center can dramatically alter the cytotoxic profile of a thiourea ligand, often leading to a significant increase in anticancer activity. nih.gov The metal complex may have different mechanisms of action, cellular uptake, and DNA-binding capabilities compared to the free ligand. rsc.org

Studies on thiourea derivatives containing a 3,4-dichlorophenyl group have shown this substitution pattern to be highly effective for cytotoxicity. mdpi.com In a study of various disubstituted thioureas, the derivative with a 3,4-dichlorophenyl fragment exerted the most potent cytotoxic profile against colon cancer cell lines (SW480). mdpi.com

Furthermore, research on Pt(II) complexes of the closely related ligand 1-benzyl-3-phenylthiourea (B182860) (which lacks the dichloro substitution) demonstrated a marked increase in cytotoxicity upon complexation. The free ligand showed weak efficacy against MCF-7 breast cancer cells, while its platinum complexes exhibited significantly higher activity, with IC₅₀ values approaching that of the clinical drug cisplatin. mdpi.com This suggests that forming metal complexes of this compound is a promising strategy for developing potent cytotoxic agents, combining the benefits of the 3,4-dichloro substitution with the enhanced activity imparted by the metal center.

Table 2: Cytotoxicity of Related Thiourea Derivatives and Metal Complexes

CompoundCell LineActivity (IC₅₀ in µM)Reference
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW480 (Colon Cancer)Highly cytotoxic (IC₅₀ ≤ 10 µM) mdpi.com
1-benzyl-3-phenylthiourea (H₂BPT)MCF-7 (Breast Cancer)78.90 ± 2.87 mdpi.com
[Pt(BPT)₂(Phen)] (Complex of H₂BPT)MCF-7 (Breast Cancer)10.96 ± 1.12 mdpi.com
[Pt(BPT)(dppb)] (Complex of H₂BPT)MCF-7 (Breast Cancer)47.07 ± 1.89 mdpi.com

Vii. Broader Research Applications and Potential

Applications in Agrochemical Development (General Thioureas)

Thiourea (B124793) derivatives are significant in the agrochemical sector for their capacity to inhibit a wide array of plant pathogens and pests, contributing to crop disease management and growth promotion. acs.orgacs.org Their effectiveness, often at low application rates, can lead to reduced pesticide usage, and they are noted for having lower toxicity compared to some conventional pesticides. acs.org Research from 2013 to 2024 has heavily focused on the insecticidal and antibacterial properties of these compounds. acs.org

Thiourea compounds have been investigated extensively for their insecticidal properties, functioning as insect growth regulators that disrupt critical biological processes like chitin (B13524) synthesis. researchgate.netacs.org The introduction of a thiourea group into other molecular frameworks can enhance insecticidal effectiveness. acs.org For instance, the thiourea insecticide and acaricide diafenthiuron (B39198) works through a novel mode of action; it is converted to its carbodiimide (B86325) product, which potently inhibits mitochondrial respiration. cabidigitallibrary.org Research has yielded numerous derivatives with significant activity against various insect pests. nih.gov Many of these compounds have shown high mortality rates against key agricultural pests like Myzus persicae (green peach aphid) and Bemisia tabaci (sweetpotato whitefly) in laboratory tests. nih.gov

Table 1: Examples of Insecticidal Activity in Thiourea Derivatives

Compound Class/ExampleTarget Pest(s)Observed ActivitySource(s)
Diaryl-ethane head group thioureasMyzus persicae, Bemisia tabaciExcellent activity in laboratory bioassays nih.gov
N-phenylpyrazole acylthiourea (Compound 8b)Mythimna separata, Plutella xylostella100% mortality at 10 mg/L acs.org
Oxopropylthiourea derivative (Compound 8)Spodoptera littoralis (2nd instar larvae)LC₅₀ value of 2.412 ppm, close to the lufenuron (B1675420) standard (2.295 ppm) nih.gov
Oxopropylthiourea derivative (Compound 8)Spodoptera littoralis (4th instar larvae)LC₅₀ value of 9.531 ppm, close to the lufenuron standard (9.079 ppm) nih.gov
Thiourea derivative (Compound 11) from Lambda-cyhalothrinCulex pipiens, Musca domesticaEffective insecticidal activity at 1 mg/g acs.org

The fungicidal properties of thiourea derivatives are well-documented, making them valuable components in pesticide formulations for protecting crops. acs.orgacs.org They act by inhibiting the growth and reproduction of pathogenic fungi. acs.orgnih.gov The synthesis of novel derivatives has led to compounds with high efficacy against a range of fungal strains, in some cases outperforming commercial fungicides. acs.orgnih.gov For example, combining citral (B94496) with thiourea has produced derivatives with remarkable antifungal activity against Colletotrichum gloeosporioides, a pathogen affecting mangoes. acs.org The mechanism of action can involve the destruction of the fungal cell membrane. acs.org

Table 2: Examples of Fungicidal Efficacy in Thiourea Derivatives

Compound Class/ExampleTarget Pathogen(s)Observed Efficacy (EC₅₀/MIC)Source(s)
Citral-thiourea derivative (Compound e1)Colletotrichum gloeosprioidesEC₅₀ of 0.16 mg/L acs.org
Citral-thiourea derivative (Compound g)Colletotrichum gloeosprioidesEC₅₀ of 4.60 mg/L; stronger protective efficacy than carbendazim (B180503) on mango fruit acs.org
Tetrahydroquinoline-thiourea derivative (68a)Valsa maliEC₅₀ of 1.68 mg/L acs.org
Tetrahydroquinoline-thiourea derivative (68d)Rhizoctonia solaniEC₅₀ of 3.51 mg/L acs.org
Glucose-conjugated thiourea with thiazole (B1198619) ring (4c, 4g, 4h)Various bacteria and fungiMIC = 0.78–3.125 μg mL⁻¹ nih.gov
N-benzoylthiourea derivatives with three fluorine atomsFungal strainsExhibited the most intensive antifungal activity among tested variants nih.gov

Thiourea derivatives are also recognized for their use as herbicides. researchgate.netnih.gov They can be designed to target specific weeds, with some compounds showing potent inhibitory effects on plant growth. researchgate.netelectronicsandbooks.com For example, N-benzoyl-N'-pyrimidin-2-yl thioureas have demonstrated promising herbicidal activities against Brassica napus L., particularly chlorinated derivatives. nih.gov Docking studies suggest these compounds can target the photosystem II enzyme, a key site for many commercial herbicides. nih.gov

Table 3: Examples of Herbicidal Activity in Thiourea Derivatives

Compound Class/ExampleTarget Plant(s)Observed ActivitySource(s)
N-benzoyl-N'-pyrimidin-2-yl thiourea (chlorinated derivative)Brassica napus L.Promising herbicidal activity nih.gov
Pyrimidine (B1678525) thiourea (Compound 4d)Brassica napus L.81.5% inhibition of root growth researchgate.net
N-(o-fluorophenoxyacetyl)thiourea derivativesAmaranthus retroflexus L.Exhibited herbicidal activity nih.gov

Use as Corrosion Inhibitors

Organic compounds containing nitrogen and sulfur atoms, such as thioureas, are effective corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper. emerald.comjmaterenvironsci.comemerald.com Their inhibitory action stems from the adsorption of the thiourea molecules onto the metal surface. jmaterenvironsci.com This process is facilitated by the presence of π-electrons and heteroatoms (sulfur and nitrogen), which are strongly polar and can donate electrons. jmaterenvironsci.com The sulfur atom, in particular, can be protonated in acidic solutions and adsorbs strongly to the metal surface, blocking active sites and retarding the corrosion process. jmaterenvironsci.com Density Functional Theory (DFT) computations indicate strong interactions between the iron atoms on a steel surface and the sulfur atoms of the thiourea molecule, which preferentially occupy hollow sites to form multiple strong Fe-S bonds. onepetro.org This adsorption forms a protective layer that can hinder the reduction of protons, thereby indirectly preventing surface oxidation. acs.org

Table 4: Thiourea Derivatives as Corrosion Inhibitors

Thiourea DerivativeMetalCorrosive MediumKey FindingSource(s)
ThioureaAluminum1.4N HCl75% retardation of corrosion with 0.005N thiourea emerald.com
Dibutyl thioureaSteel1N HClExtraordinary inhibition effect, consistent with DFT computations onepetro.org
Symmetrical thiourea derivatives (ten types)AluminumHClAct as cathodic-type inhibitors, hindering proton reduction acs.org
ThioureaMild Steel100% HClEffective retardation in the presence of ferric and cupric ions emerald.com
ThioureaCopperNitric AcidHighly effective due to the decomposition of nitrous acid emerald.com

Non-Linear Optical (NLO) Material Research

Thiourea and its derivatives are key components in the research and development of non-linear optical (NLO) materials. researchgate.net Organic and semi-organic NLO materials are sought after for applications like frequency conversion and optical switching due to their high nonlinearity, fast response times, and molecular flexibility. researchgate.netnih.gov Metal-organic complexes involving thiourea have been actively investigated, as they can combine the high NLO properties of organic materials with the physical robustness of inorganic materials. researchgate.netaps.org Thiourea's large dipole moment and its ability to form extensive hydrogen bond networks make it an excellent inorganic matrix modifier. researchgate.net Materials like zinc tris(thiourea)sulfate (ZTS) have been seriously considered for industrial potential, demonstrating second-harmonic generation (SHG) output comparable to potassium dihydrogen phosphate (B84403) (KDP). aps.org

Table 5: Non-Linear Optical Properties of Thiourea-Based Materials

MaterialPropertyMeasured Value/ObservationSource(s)
Diglycinyl thiourea (DGT)Second Harmonic Generation (SHG)2.5 times more efficient than KDP researchgate.net
Diglycinyl thiourea (DGT)Third-order Susceptibility (χ⁽³⁾)~10⁻⁶ esu researchgate.net
Diglycinyl thiourea (DGT)Nonlinear Refractive Index (n₂)~10⁻⁸ cm²/W researchgate.net
Diglycinyl thiourea (DGT)Nonlinear Absorption Coefficient (β)~10⁻³ cm/W researchgate.net
Cadmium thiourea acetate (B1210297) (CTA)Optical TransmissionGood transmission in the entire visible region researchgate.net
Zinc tris(thiourea)sulfate (ZTS)Second Harmonic Generation (SHG)Output is comparable to that of KDP aps.org

Role as Molecular Linkers in Chemical Synthesis

The thiourea group can serve as a scaffold or an effective molecular linker to connect different chemical moieties, thereby augmenting the biological activity or modifying the properties of the final compound. biointerfaceresearch.comacs.org In drug design, this strategy is used to synthesize new molecules with enhanced potency or selectivity. biointerfaceresearch.commdpi.com For example, studies on anticancer agents have shown that the type of linker used between two thiourea moieties significantly influences the compound's cytotoxicity. biointerfaceresearch.com Thiourea linkers have been incorporated into designs for VEGFR-2 inhibitors and other potential chemotherapeutics. biointerfaceresearch.com This approach allows for the creation of a great structural diversity of substituted thioureas, often through simple reactions with high yields. mdpi.com The synthesis often involves reacting an isothiocyanate with an amine, where the thiourea group forms the bridge between the two starting fragments. mdpi.comuobaghdad.edu.iq

Viii. Future Research Directions and Challenges

Development of Highly Selective Thiourea (B124793) Derivatives

A primary challenge in the development of thiourea-based therapeutics is achieving high selectivity for specific biological targets to minimize off-target effects. biointerfaceresearch.comnih.gov While the thiourea moiety is crucial for interacting with various enzymes and receptors, it can also lead to non-specific binding, a phenomenon associated with pan-assay interference compounds (PAINS). nih.govbiointerfaceresearch.com Future work must concentrate on structural modifications that refine the specificity of these derivatives.

Optimizing the structural components of thiourea compounds is essential for improving their efficacy and selectivity. biointerfaceresearch.com Research has shown that the introduction of specific substituents can significantly enhance biological activity and specificity toward cancer cells. biointerfaceresearch.com For instance, derivatives featuring 3,4-dichloro and 3-trifluoromethylphenyl substituents have demonstrated high cytotoxicity against various cancer cell lines with favorable selectivity over normal cells. nih.govnih.gov The strategic addition of functional groups, lipophilic moieties, and diverse heterocyclic fragments can modulate the compound's pharmacokinetic profile and its interaction with target proteins. mdpi.combiointerfaceresearch.com This approach aims to create derivatives that fit precisely into the binding sites of specific enzymes or receptors, such as DNA gyrase, carbonic anhydrases, or various kinases, thereby enhancing their therapeutic action and reducing unwanted interactions. biointerfaceresearch.comnih.govnih.gov A significant hurdle remains the development of non-nucleoside inhibitors with improved pharmaceutical properties and in vivo efficacy, as many current candidates suffer from structural complexity and potential off-target toxicity. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The convergence of computational and experimental techniques has revolutionized drug design, providing a rational and efficient pathway from lead identification to validation. jddhs.com This synergistic approach is critical for accelerating the development of thiourea derivatives like 1-benzyl-3-(3,4-dichlorophenyl)thiourea.

Computational tools play a pivotal role in modern drug discovery. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict how a compound will interact with its biological target. jddhs.comfarmaciajournal.com For example, molecular docking can predict the binding affinity and orientation of a thiourea derivative within the active site of an enzyme, while MD simulations can reveal the stability of the ligand-receptor complex over time. semanticscholar.orgnih.govresearchgate.net These in silico methods enable the virtual screening of large libraries of compounds and guide the rational design of new derivatives with potentially improved activity and specificity. jddhs.comnih.gov

Experimental methodologies provide the essential validation for computational predictions. High-throughput screening (HTS) can rapidly test the activity of many compounds, while structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed insights into the atomic-level interactions between a drug and its target. jddhs.comnih.gov The integration of these approaches was successfully used to identify and optimize thiourea-based inhibitors of the B-cell lymphoma 6 (BCL6) BTB domain, where NMR-based fragment screening identified an initial hit, and subsequent computer-aided drug design (CADD) led to a derivative with over 100-fold improved potency. nih.gov This iterative cycle of computational design followed by experimental testing is a powerful strategy for refining lead compounds and overcoming challenges in drug development. jddhs.com

Exploration of Novel Biological Targets and Mechanistic Pathways

While thiourea derivatives have been investigated for a range of activities, including anticancer, antimicrobial, and anti-inflammatory effects, a vast landscape of potential biological targets remains unexplored. nih.govnih.gov Future research should aim to identify and validate novel molecular targets and elucidate the complex mechanistic pathways through which these compounds exert their effects.

The thiourea scaffold is a versatile structure capable of interacting with a wide array of biological molecules. mdpi.combiointerfaceresearch.com Studies have demonstrated their ability to inhibit various enzymes crucial for disease progression, such as urease, carbonic anhydrases, and kinases. nih.govnih.govnih.gov For example, certain pyrazole-based thiourea derivatives have shown potent activity against multidrug-resistant Staphylococcus aureus by inhibiting DNA gyrase. nih.gov Other derivatives have been identified as inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism. researchgate.net

A significant opportunity lies in exploring the multi-targeted action of these compounds, which could be advantageous for treating complex diseases like cancer where multiple pathways are dysregulated. biointerfaceresearch.com Research has shown that some thioureas can target multiple pathways involved in carcinogenesis, making them attractive candidates for overcoming drug resistance. biointerfaceresearch.comnih.gov Furthermore, investigating their potential to modulate protein-protein interactions (PPIs) is a promising frontier. nih.gov Detailed mechanistic studies, including the assessment of effects on apoptosis, reactive oxygen species (ROS) production, and key signaling pathways like NF-κB, are crucial for understanding their full therapeutic potential and advancing them toward clinical application. biointerfaceresearch.comnih.govnih.gov

Sustainable and Green Synthesis Approaches for Thiourea Compounds

The growing emphasis on environmental responsibility in the chemical and pharmaceutical industries necessitates the development of sustainable and green synthesis methods for thiourea compounds. nih.gov Traditional synthesis routes often involve high temperatures, long reaction times, and the use of hazardous reagents and solvents. asianpubs.org Consequently, a key challenge is to develop cleaner, more efficient, and economically viable synthetic protocols.

Recent advancements in green chemistry have led to several innovative approaches for synthesizing substituted thioureas. These include solvent-free reactions, which can be performed by simply grinding the reactants together, significantly reducing waste. asianpubs.org Another promising strategy is the use of environmentally benign solvents like water or deep eutectic solvents (DES). rsc.orgorganic-chemistry.orgtandfonline.com DES, which are mixtures of compounds that form a liquid with a low melting point, can act as both the solvent and catalyst, are often biodegradable, non-toxic, and can be easily recovered and reused. rsc.orgresearchgate.net One-pot, multi-component reactions in aqueous media represent another efficient and sustainable method. organic-chemistry.orgtandfonline.com Furthermore, the use of non-conventional energy sources, such as microwave irradiation or even sunlight, can enhance reaction rates and lead to cleaner transformations with high yields. nih.gov These green methodologies not only minimize environmental impact but also offer advantages such as milder reaction conditions, easier product separation, and improved atom economy, making them highly valuable for large-scale production. asianpubs.orggoogle.com

Data Tables

Table 1: Selected Research Findings on Thiourea Derivatives

Research FocusCompound/Derivative ClassKey Finding/ApplicationMethodologies UsedReference(s)
Antimicrobial Activity 1,3-diaryl pyrazole-based thioureasPotent activity against multidrug-resistant S. aureus via DNA gyrase inhibition.Synthesis, MIC assay, enzymatic assay, molecular modeling. nih.gov
Anticancer Activity 3-(trifluoromethyl)phenylthiourea analogsHigh cytotoxicity against colon, prostate, and leukemia cancer cell lines with selectivity over normal cells.Synthesis, cytotoxicity assays (IC50), apoptosis assessment. nih.gov
Enzyme Inhibition Sulphonyl thioureas with pyrimidine (B1678525) ringsDual inhibition of human carbonic anhydrase (hCA) isoforms and cancer cell lines.Synthesis, enzyme inhibition assays, in silico studies. nih.gov
Rational Drug Design Thiourea-based inhibitorsIdentification and >100-fold potency improvement of BCL6 BTB domain inhibitors.NMR-based screening, CADD, X-ray crystallography. nih.gov
Green Synthesis N-aryl-N'-aroyl(acyl)thioureasMild, efficient, and solvent-free synthesis by grinding reactants.Grinding, recrystallization. asianpubs.org
Green Synthesis Monosubstituted thioureasEfficient synthesis using a deep eutectic solvent (DES) as a recyclable catalyst and medium.Use of DES, large-scale synthesis testing. rsc.org

Q & A

Advanced Research Question

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites. For example, electron-withdrawing Cl substituents enhance electrophilicity, influencing binding to enzymes .
  • Molecular Docking (AutoDock Vina) : Simulates ligand-protein interactions, such as binding to bacterial enolase or acetylcholinesterase. Multi-threaded docking runs improve accuracy in predicting binding modes and affinity scores .

What strategies can resolve contradictions in reported antimicrobial activity data of thiourea derivatives across different studies?

Advanced Research Question
Discrepancies may arise from variations in:

  • Bacterial Strains : Standardize assays using reference strains (e.g., S. aureus ATCC 25923) .
  • Compound Solubility : Use consistent solvents (e.g., DMSO with ≤1% v/v) to avoid cytotoxicity artifacts.
  • Assay Conditions : Validate via broth microdilution (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

How does the electronic configuration of substituents on the phenyl rings influence the biological activity of this compound?

Advanced Research Question
The 3,4-dichlorophenyl group introduces electron-withdrawing effects, enhancing thiourea’s electrophilicity and hydrogen-bonding capacity. Computational studies show that Cl substituents increase binding affinity to bacterial targets by stabilizing charge-transfer interactions. Conversely, electron-donating groups (e.g., methoxy) reduce activity, as seen in analogs .

What are the key considerations in designing in vitro assays to evaluate the enzyme inhibitory potential of this compound?

Basic Research Question

  • Enzyme Selection : Target enzymes with known thiourea sensitivity (e.g., urease, carbonic anhydrase) .
  • Inhibitor Concentration : Use a gradient (0.1–100 µM) to determine IC₅₀ values.
  • Control Experiments : Include substrate-only and enzyme-inhibitor blanks to account for background activity .

How can researchers analyze hydrogen bonding networks in the crystal structure of this compound derivatives to predict their stability and reactivity?

Advanced Research Question
X-ray crystallography reveals intermolecular N–H⋯S and N–H⋯Cl interactions, which stabilize the crystal lattice. Topological analysis (e.g., Hirshfeld surfaces) quantifies interaction strengths, while thermal gravimetry (TGA) correlates hydrogen-bond density with melting points (e.g., 197–199°C) . Such data guide solvent selection for recrystallization and predict solubility in biological matrices .

What methodological approaches validate the chiral discrimination potential of this compound in NMR spectroscopy?

Advanced Research Question

  • Chiral Solvating Agents (CSAs) : Use enantiopure thiourea derivatives to split NMR signals of racemic mixtures.
  • ²H NMR Isotope Effects : Monitor deuterium-induced shifts in prochiral environments.
  • Computational Modeling : Match experimental chemical shifts with DFT-calculated values for enantiomer-specific configurations .

How can researchers address discrepancies in thermal stability data (e.g., melting points) reported for thiourea derivatives?

Basic Research Question
Standardize measurement protocols:

  • Differential Scanning Calorimetry (DSC) : Provides precise melting points and detects polymorphic transitions.
  • Sample Purity : Ensure ≥95% purity via HPLC before analysis.
  • Heating Rate : Use 10°C/min to avoid decomposition artifacts .

What advanced computational workflows integrate molecular dynamics (MD) and QSAR to predict the pharmacokinetic properties of this compound?

Advanced Research Question

  • MD Simulations : Simulate ligand solvation in explicit water to estimate logP and membrane permeability.
  • QSAR Models : Train on datasets of thiourea derivatives with known ADMET profiles to predict bioavailability and toxicity .
  • Metabolism Prediction : Use in silico tools (e.g., SwissADME) to identify potential cytochrome P450 interactions .

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